2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide
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Overview
Description
2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide is an organic compound with a complex structure that includes an acetamide group, a dimethylsulfamoyl group, and an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide typically involves the reaction of 3-(dimethylsulfamoyl)-4-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s sulfonamide group can form hydrogen bonds with target proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
- N-(4-(methylsulfonyl)phenyl)acetamide
Uniqueness
2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide is unique due to its specific substitution pattern on the aromatic ring and the presence of both an acetamide and a dimethylsulfamoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H17N3O3S |
---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide |
InChI |
InChI=1S/C11H17N3O3S/c1-8-4-5-9(13-11(15)7-12)6-10(8)18(16,17)14(2)3/h4-6H,7,12H2,1-3H3,(H,13,15) |
InChI Key |
DOAXPDBHJJQYQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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